molecular formula H8N2O8S2<br>(NH4)2S2O8<br>(NH4)2S2O8<br>H8N2O8S2 B051021 Ammonium persulfate CAS No. 7727-54-0

Ammonium persulfate

Cat. No. B051021
CAS RN: 7727-54-0
M. Wt: 228.21 g/mol
InChI Key: ROOXNKNUYICQNP-UHFFFAOYSA-N
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Patent
US09371588B2

Procedure details

A 1 L reactor consisting of a stirrer, cooling equipment feedline inert gas (N2), the feed tank pre-emulsion, bath temperature control and metering pump. Were added from 160 to 220 g of MMA (methyl methacrylate), of 20 to 80 g Abu (butyl acrylate), 2.0 to 3.0 g of surfactant, of between 3.5 and 5.5 g of NaHCO3 and between 8.0 and 9.0 g of APS (ammonium persulfate). The reactor was heated in a temperature range between 70 and 85° C. and into it was added reagents for the pre-emulsion, of between 0.5 and 2.0 g of the monomer mixture, between 1.0 and 3.0 g of lauryl sulfate sodium, 80 to 110 g of NaHCO3, between 15 and 20 g of APS and the remaining water to obtain a solid theoretical rate of about 40%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 (± 30) g
Type
reactant
Reaction Step Three
Name
Quantity
50 (± 30) g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N:1]#N.C(OC)(=O)[C:4]([CH3:6])=[CH2:5].[NH2:10][C@H:11]([C:14](O)=O)[CH2:12][CH3:13].[C:17]([O-:20])([OH:19])=[O:18].[Na+:21].[S:22]([O:26][O:27][S:28]([O-:31])(=[O:30])=[O:29])([O-:25])(=[O:24])=[O:23].[NH4+].[NH4+]>O>[Na+:21].[S:22]([O-:26])([O:20][CH2:17][CH2:13][CH2:12][CH2:11][CH2:14][CH2:14][CH2:11][CH2:12][CH2:13][CH2:5][CH2:4][CH3:6])(=[O:24])=[O:23].[C:17]([O-:20])([OH:19])=[O:18].[Na+:21].[S:22]([O:26][O:27][S:28]([O-:31])(=[O:30])=[O:29])([O-:25])(=[O:24])=[O:23].[NH4+:10].[NH4+:1] |f:3.4,5.6.7,9.10,11.12,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
190 (± 30) g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
50 (± 30) g
Type
reactant
Smiles
N[C@@H](CC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L reactor consisting of a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated in a temperature range between 70 and 85° C. and into it
ADDITION
Type
ADDITION
Details
was added reagents for the pre-emulsion

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
[Na+].S(=O)(=O)(OCCCCCCCCCCCC)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
C(=O)(O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 95 (± 15) g
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.